

Application Notes and Protocols for In Vivo Administration of RO27-3225

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Compound of Interest

Compound Name: RO27-3225

Cat. No.: B10837545

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These application notes provide detailed protocols for the dissolution and in vivo administration of **RO27-3225**, a potent and selective melanocortin 4 receptor (MC4R) agonist. The information is intended to guide researchers in designing and executing experiments to investigate the neuroprotective and anti-inflammatory effects of this compound.

Introduction

RO27-3225 is a peptide-based agonist of the melanocortin 4 receptor (MC4R) with high selectivity over other melanocortin receptor subtypes.[1][2][3] It has demonstrated neuroprotective and anti-inflammatory properties in various preclinical models, making it a valuable tool for research in neurodegenerative diseases and brain injury.[1][4] Activation of MC4R by **RO27-3225** has been shown to attenuate neuroinflammation by modulating downstream signaling pathways, including the AMPK/JNK/p38 MAPK pathway.[4] This document provides detailed protocols for the preparation and administration of **RO27-3225** for in vivo studies.

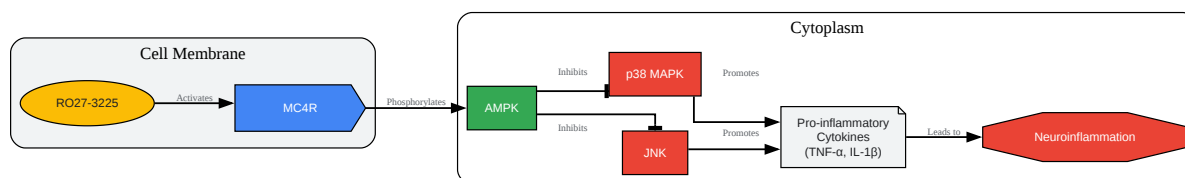
Physicochemical Properties and Solubility

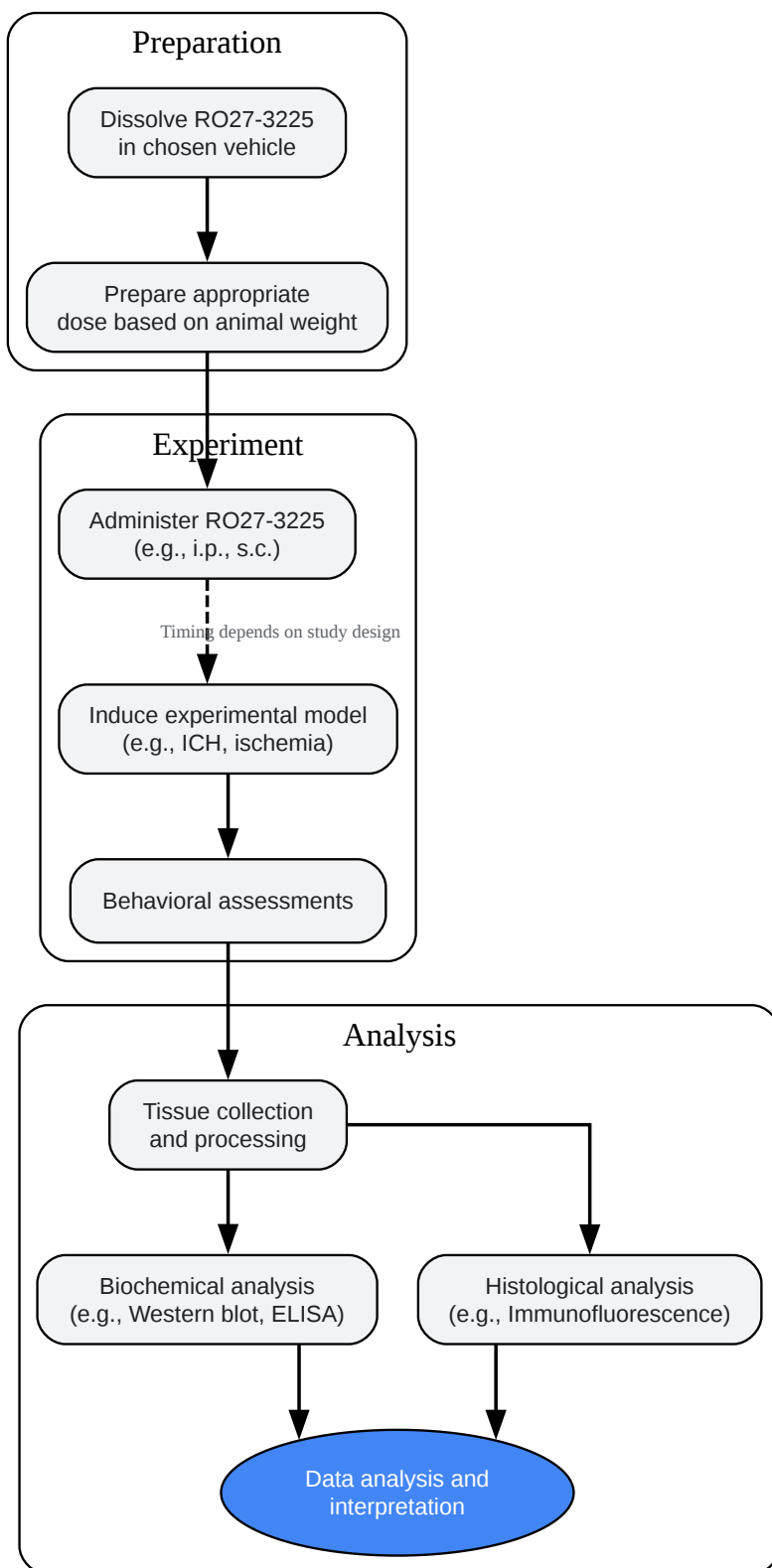
A summary of the key physicochemical properties of **RO27-3225** is presented in the table below.

Property	Value	Source
Molecular Formula	C41H53F3N12O8	[2]
Molecular Weight	784.91 g/mol (free base)	[2]
Appearance	Solid Powder	[2]
Purity	>98% (HPLC)	[2]
Solubility		
In Vitro	DMSO: 100 mg/mL (with ultrasonic)	[1]
H2O: 100 mg/mL (with ultrasonic)	[1]	
In Vivo Vehicles	See Protocol Section 4	[1]

Signaling Pathway

RO27-3225 exerts its effects by selectively binding to and activating the MC4R, a G-protein coupled receptor. This activation initiates a signaling cascade that has been shown to involve the phosphorylation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, can inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways. This modulation of downstream kinases ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF- α and IL-1 β , thereby attenuating neuroinflammation.[4]





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